molecular formula C25H28N4O3 B2574512 N-(4-methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1251599-52-6

N-(4-methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2574512
CAS No.: 1251599-52-6
M. Wt: 432.524
InChI Key: WREUPXTUBLEQBB-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a pyrido[4,3-d]pyrimidine derivative characterized by a tetrahydropyrido core fused with a pyrimidinone ring. Key structural features include:

  • A 4-methoxybenzyl group attached to the acetamide moiety.
  • A 4-methylbenzyl substituent at the 6-position of the pyrido ring.
  • A 4-oxo group in the pyrimidinone segment, which may enhance hydrogen-bonding interactions with biological targets.

Its synthetic route likely involves SNAr (nucleophilic aromatic substitution) or multi-component reactions, given the prevalence of these methods in analogous compounds .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[6-[(4-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-18-3-5-20(6-4-18)14-28-12-11-23-22(15-28)25(31)29(17-27-23)16-24(30)26-13-19-7-9-21(32-2)10-8-19/h3-10,17H,11-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREUPXTUBLEQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrido-pyrimidine core combined with methoxy and methyl substituents on aromatic rings. This intricate structure may contribute to its distinct pharmacological properties.

Key Properties

PropertyValue
Molecular Weight432.524 g/mol
CAS Number[Not specified]
Structural FormulaC23H28N4O2

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrido[2,3-d]pyrimidines have been evaluated for their inhibitory effects on various cancer cell lines.

Case Study: Inhibition of EGFR Kinase

A study reported the synthesis of pyrido[2,3-d]pyrimidines that showed promising inhibitory activity against the EGFR kinase. The compound B1 demonstrated an IC50 value of 13 nM against the kinase, indicating potent activity. However, related compounds exhibited varying levels of cytotoxicity against cancer cell lines such as A549 and NCI-H1975.

CompoundCell LineIC50 (μM)
B1NCI-H19750.013
B2A549>50
B3NCI-H460>50

Antimicrobial Activity

The antimicrobial potential of compounds within the same structural class has also been explored. Research has shown that derivatives of tetrahydropyrido-pyrimidine can inhibit bacterial growth effectively. The mechanism often involves interference with critical cellular processes.

Antimicrobial Evaluation

A study highlighted the synthesis and evaluation of 6-oxo-1,6-dihydropyrimidine derivatives as potential SecA inhibitors, revealing their efficacy against various bacterial strains.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
2dE. coli32 μg/mL
2hS. aureus16 μg/mL

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer cell proliferation.
  • Receptor Interaction : Binding affinity studies could reveal interactions with specific receptors or proteins that mediate cellular signaling pathways.
  • Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting their normal cell cycle.

Binding Studies

Research techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to quantify the binding interactions between the compound and its biological targets. These studies are crucial for understanding the pharmacodynamics of the compound.

Comparison with Similar Compounds

Pyrido[3,2-d]pyrimidines ()

Compounds like 6b , 6c , and 6d feature a pyrido[3,2-d]pyrimidine core with triazole or alkyl substituents. For example:

  • 6b : Contains a p-tolyl triazole group, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • 6c : Includes a benzonitrile-substituted triazole, crystallographically confirmed.

Key Differences :

  • Triazole rings in compounds introduce additional hydrogen-bond acceptors, which are absent in the target molecule .

Thieno[2,3-d]pyrimidines ()

Example: 2-((3-(4-Ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide ().

  • Biological Implications: Thieno-pyrimidines often exhibit enhanced metabolic stability but may reduce solubility .

Substituent Analysis

Benzyl and Methoxy Groups

  • Target Compound : 4-Methoxybenzyl (electron-donating) and 4-methylbenzyl (hydrophobic) groups balance solubility and membrane permeability.
  • Analogues :
    • ’s 6b uses a 4-methoxybenzyl group but pairs it with a triazole-linked p-tolyl group, enhancing rigidity.
    • ’s Compound 51 substitutes with 3-chloro-4-fluorophenyl, introducing halogen-based electronegativity .

Acetamide Modifications

  • The target compound’s acetamide linker is conserved in ’s B12 and B13 , which incorporate sulfonamide groups for improved target affinity. Sulfonamides, however, may increase renal toxicity risks .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a tetrahydropyrido[4,3-d]pyrimidin-4-one core with dual benzyl substituents: a 4-methoxybenzyl group at the acetamide position and a 4-methylbenzyl group at the pyrimidine ring. The methoxy group enhances electron density, potentially stabilizing intermediates during synthesis, while the methylbenzyl substituent may sterically hinder nucleophilic attack at the pyrimidine ring. These structural motifs are common in kinase inhibitors, suggesting possible interactions with ATP-binding domains .

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Synthesis typically involves:

  • Step 1: Condensation of substituted pyrimidine precursors with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Step 2: Acetamide coupling via nucleophilic substitution (e.g., HATU/DIPEA in DCM).
    Key optimizations include solvent choice (DMF for solubility vs. THF for steric control), temperature modulation (60–100°C), and catalyst selection (NaH for deprotonation vs. milder bases like Et₃N for sensitive intermediates) .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural confirmation: ¹H/¹³C NMR (δ 2.5–3.5 ppm for methylbenzyl protons; δ 160–170 ppm for pyrimidine carbonyls) and HRMS (exact mass ± 0.001 Da).
  • Purity assessment: HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with >95% purity thresholds .

Advanced Research Questions

Q. How can researchers investigate the compound’s biological activity, given its structural complexity?

  • In vitro assays: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Measure IC₅₀ values with ATP concentration titrations (1–100 µM).
  • Docking studies: Use Schrödinger Suite or AutoDock to model interactions with kinase active sites, focusing on hydrogen bonding with pyrimidine carbonyls and hydrophobic contacts with benzyl groups .

Q. What strategies resolve contradictions in activity data across studies?

Example: Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM) may arise from:

  • Assay variability (ATP concentration, buffer pH).
  • Compound stability (e.g., hydrolysis of the acetamide group in aqueous media).
    Solution: Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for functional inhibition) and monitor compound integrity via LC-MS during assays .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Modify benzyl groups: Replace 4-methylbenzyl with electron-withdrawing substituents (e.g., Cl, F) to enhance electrophilicity.
  • Pyrimidine core alterations: Introduce nitrogen at position 2 to mimic purine bases, improving kinase selectivity.
    Validate via parallel synthesis and high-throughput screening .

Q. What are the challenges in studying its stability and formulation for in vivo models?

  • Degradation pathways: Susceptibility to oxidation (methoxy group) and hydrolysis (acetamide bond).
  • Formulation: Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL required for IP/IV dosing). Monitor stability under physiological pH (6.5–7.4) via accelerated aging studies (40°C/75% RH for 4 weeks) .

Q. How can pharmacokinetic (PK) parameters be optimized for translational research?

  • In vitro ADME: Assess metabolic stability in liver microsomes (e.g., t₁/₂ > 60 min desirable).
  • In vivo PK: Administer via IV bolus (5 mg/kg) in rodents; measure plasma half-life (target >4 h) and tissue distribution (LC-MS/MS). Adjust logP (aim for 2–3) via prodrug strategies (e.g., phosphate esters) .

Methodological Considerations

Q. How should researchers address conflicting spectral data during characterization?

Example: Discrepant NMR shifts may indicate residual solvents or diastereomers. Protocol:

  • Re-crystallize from EtOAc/hexane to remove impurities.
  • Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-check with computational NMR (e.g., ACD/Labs or Gaussian) .

Q. What statistical methods are recommended for dose-response analysis?

  • Fit dose-response curves (log[inhibitor] vs. normalized response) using nonlinear regression (Hill equation).
  • Report 95% confidence intervals for IC₅₀ values. Use GraphPad Prism or R for reproducibility .

Emerging Research Directions

Q. Can this compound be repurposed for non-kinase targets (e.g., epigenetic regulators)?

  • Hypothesis: The pyrimidine core may interact with bromodomains (e.g., BRD4).
  • Method: Perform thermal shift assays (TSA) with recombinant proteins and validate via CETSA .

Q. What computational tools predict off-target effects?

  • Use SwissTargetPrediction or SEA to identify potential off-targets.
  • Validate with kinome-wide profiling (Eurofins KinaseProfiler) .

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